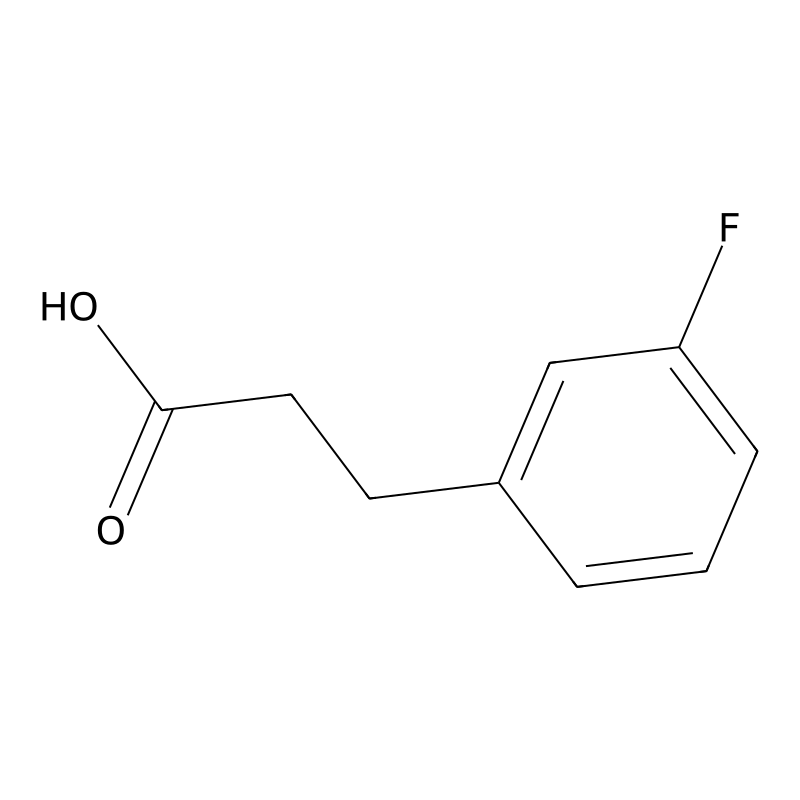

3-(3-Fluorophenyl)propionic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

“3-(3-Fluorophenyl)propionic acid” is a chemical compound with the molecular formula C9H9FO2 . It is a white to cream or pale yellow crystalline powder with a melting point of 39.0-48.0°C . This compound is used in various applications and techniques such as Real-Time PCR, Oligos, Primers, Probes and Genes Cloning, Protein Biology, Cell Culture and Transfection, Cell and Gene Therapy, Cell Analysis, Mass Spectrometry, Chromatography, Spectroscopy, Elemental and Isotope Analysis .

Real-Time PCR

This technique is used in molecular biology to monitor the amplification of a targeted DNA molecule during the PCR (Polymerase Chain Reaction). “3-(3-Fluorophenyl)propionic acid” could potentially be used in the preparation of the PCR mix or as a component of the DNA synthesis .

Oligos, Primers, Probes and Genes Cloning

These techniques involve the synthesis and use of short DNA or RNA molecules (oligonucleotides) for a variety of applications, including DNA sequencing, gene cloning, and the study of protein function and interactions. “3-(3-Fluorophenyl)propionic acid” could potentially be used in the synthesis of these oligonucleotides .

Protein Biology

This field involves the study of the structure, function, and interactions of proteins. “3-(3-Fluorophenyl)propionic acid” could potentially be used in the study of protein structure and function, possibly as a reagent in protein purification or characterization .

Cell Culture and Transfection

These techniques are used in cellular biology to grow cells under controlled conditions and introduce foreign DNA into them. “3-(3-Fluorophenyl)propionic acid” could potentially be used in the media for cell culture or as a component of the transfection reagent .

Cell and Gene Therapy

This field involves the use of cells and genes to treat diseases. “3-(3-Fluorophenyl)propionic acid” could potentially be used in the development of new therapies, possibly as a component of the therapeutic agent .

Mass Spectrometry

This analytical technique is used to identify the amount and type of chemicals present in a sample. “3-(3-Fluorophenyl)propionic acid” could potentially be used as a standard or internal control in mass spectrometry analyses .

Fluorination Reagents

This compound could potentially be used as a fluorination reagent . Fluorination is a chemical reaction that involves the introduction of fluorine to a compound. Fluorinated compounds are often used in the pharmaceutical and chemical industries due to their unique properties.

Fluorinated Building Blocks

“3-(3-Fluorophenyl)propionic acid” could potentially be used as a building block in the synthesis of fluorinated compounds . Fluorinated compounds have applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Synthesis of 2-oxopiperazine Guanidine Analog

This compound could potentially be used in the synthesis of 2-oxopiperazine guanidine analog . Guanidine analogs have applications in various fields, including medicinal chemistry and drug discovery.

3-(3-Fluorophenyl)propionic acid is an aromatic carboxylic acid characterized by the presence of a fluorine atom on the phenyl ring. Its molecular formula is C₉H₉F O₂, and it has a molecular weight of approximately 168.16 g/mol. The compound features a propionic acid group attached to a three-positioned fluorophenyl substituent, which influences its chemical and biological properties. It is primarily used in various chemical syntheses and research applications due to its unique structure and reactivity.

- Esterification: Reaction with alcohols to form esters.

- Decarboxylation: Under specific conditions, it can lose carbon dioxide, leading to the formation of substituted propanes.

- Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions, allowing for further modifications of the compound.

For instance, a typical reaction pathway involves the hydrolysis of esters derived from 3-(3-Fluorophenyl)propionic acid under basic conditions, yielding the acid itself .

3-(3-Fluorophenyl)propionic acid exhibits notable biological activities. It has been classified as harmful if swallowed and can cause skin irritation . Its derivatives have been studied for potential applications in pharmacology, particularly in the development of anti-inflammatory and analgesic agents. The compound's structural similarity to other non-steroidal anti-inflammatory drugs suggests it may interact with similar biological pathways.

Several synthetic routes have been developed for the preparation of 3-(3-Fluorophenyl)propionic acid:

- Malonic Ester Synthesis: This method involves reacting benzyl chloride derivatives with malonic esters in the presence of sodium hydroxide. The process typically includes:

- Direct Fluorination: Another method includes direct fluorination of phenylpropionic acids using fluorinating agents under controlled conditions.

3-(3-Fluorophenyl)propionic acid finds applications in various fields:

- Pharmaceuticals: It serves as a building block in the synthesis of biologically active compounds.

- Chemical Research: Utilized in studies related to drug design and development.

- Material Science: Investigated for potential use in polymer chemistry due to its reactive functional groups.

Research on interaction studies involving 3-(3-Fluorophenyl)propionic acid primarily focuses on its binding affinity with biological targets. Studies suggest that compounds with similar structures may exhibit competitive inhibition against cyclooxygenase enzymes, which are crucial in inflammatory processes. This interaction profile highlights its potential as a lead compound for developing new anti-inflammatory drugs.

Several compounds share structural similarities with 3-(3-Fluorophenyl)propionic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-3-(3-fluorophenyl)propanoic acid | C₉H₁₀F N O₂ | Contains an amino group, enhancing biological activity |

| 2-(3-Fluorophenyl)acetic acid | C₈H₇F O₂ | Lacks the propionic chain, affecting its reactivity |

| 4-(3-Fluorophenyl)butanoic acid | C₁₀H₁₁F O₂ | Longer carbon chain, potentially altering pharmacokinetics |

Uniqueness

The unique positioning of the fluorine atom on the phenyl ring gives 3-(3-Fluorophenyl)propionic acid distinct electronic properties compared to its analogs. This feature can enhance lipophilicity and influence binding interactions with biological targets, making it a valuable compound in medicinal chemistry.

Molecular Structure and Configuration

3-(3-Fluorophenyl)propionic acid exhibits a well-defined molecular structure characterized by the molecular formula C₉H₉FO₂ and a molecular weight of 168.16-168.17 grams per mole [1] [2] [3]. The compound is systematically named as 3-(3-fluorophenyl)propanoic acid according to International Union of Pure and Applied Chemistry nomenclature [3] [4] [5].

The molecular architecture consists of a propanoic acid backbone attached to a benzene ring substituted with a fluorine atom at the meta position (position 3) [6] [3] [4]. The structural representation can be described through the Simplified Molecular Input Line Entry System notation as OC(=O)CCC1=CC(F)=CC=C1 [4] [5] [7]. The International Chemical Identifier Key for this compound is UBLMRADOKLXLCD-UHFFFAOYSA-N, providing a unique digital fingerprint for database identification [6] [3] [4].

The propanoic acid chain extends from the meta-substituted fluorobenzene ring through a three-carbon aliphatic chain terminating in a carboxyl functional group [1] [6] [3]. This configuration places the fluorine substituent in a meta position relative to the propanoic acid chain attachment point, which significantly influences the compound's electronic properties and reactivity patterns [8] [9].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₉FO₂ | [1] [2] [6] |

| Molecular Weight (g/mol) | 168.16-168.17 | [1] [2] [3] |

| IUPAC Name | 3-(3-fluorophenyl)propanoic acid | [3] [4] [5] |

| SMILES Notation | OC(=O)CCC1=CC(F)=CC=C1 | [4] [5] [7] |

| InChI Key | UBLMRADOKLXLCD-UHFFFAOYSA-N | [6] [3] [4] |

Physical State and Organoleptic Properties

At standard temperature conditions (20°C), 3-(3-fluorophenyl)propionic acid exists as a solid crystalline material [10] [11]. The compound typically appears as white to cream or pale yellow crystals or powder, depending on the purification method and storage conditions [1] [5] [7]. The crystalline powder form is most commonly encountered in commercial preparations [5] [7].

The physical form can vary from crystals to powder or crystalline powder, with the specific morphology dependent upon crystallization conditions and handling procedures [5] [7]. Multiple suppliers report consistent appearance characteristics, with coloration ranging from white to light brown powder to crystal formations [1] [12]. The compound maintains its solid state under normal laboratory conditions and exhibits stability when stored appropriately [11] [13].

| Physical Property | Description | Reference |

|---|---|---|

| Physical State (20°C) | Solid Crystalline | [10] [11] |

| Appearance | White to cream or pale yellow | [1] [5] [7] |

| Form | Crystals or powder or crystalline powder | [5] [7] |

| Color Range | White to light brown | [1] [12] |

| Morphology | Variable (crystals/powder) | [5] [7] |

Thermal Properties

Melting Point Determination (41-48°C)

The melting point of 3-(3-fluorophenyl)propionic acid has been extensively characterized across multiple studies, with reported values consistently falling within the range of 41-48°C [1] [5] [10] [12] [14]. Comprehensive literature analysis reveals slight variations in the reported melting point ranges, attributed to differences in measurement techniques and sample purity levels.

Tokyo Chemical Industry reports a melting point range of 41.0 to 45.0°C using standard analytical methods [12]. Thermo Fisher Scientific specifications indicate a clear melt point range of 39.0-48.0°C for their commercial grade material [5] [7]. Additional literature sources confirm melting points of 43-47°C [1] [10] [14].

The variation in reported melting point values reflects both instrumental precision differences and sample purity considerations [5] [12] [14]. Higher purity samples (≥97% by gas chromatography) typically exhibit melting points in the upper portion of the reported range [5] [12].

| Source | Melting Point Range (°C) | Method | Purity |

|---|---|---|---|

| Tokyo Chemical Industry | 41.0-45.0 | Standard determination | >97.0% |

| Thermo Fisher Scientific | 39.0-48.0 | Clear melt determination | ≥96.0% |

| Literature compilation | 43-47 | Various methods | Variable |

| Safety data reports | 43-47 | Standard protocols | Commercial grade |

Boiling Point Characteristics (119°C at 0.4 mmHg)

The boiling point of 3-(3-fluorophenyl)propionic acid exhibits pressure-dependent characteristics typical of organic carboxylic acids [12] [14] [15]. Under reduced pressure conditions of 0.4 millimeters of mercury, the compound boils at 119°C [12] [14]. Alternative pressure conditions yield correspondingly different boiling points, with 125°C reported at 10.5 millimeters of mercury pressure [15].

These reduced pressure boiling points are particularly relevant for purification and synthetic applications where thermal decomposition must be avoided [12] [14]. The relatively low boiling point under vacuum conditions facilitates distillation purification methods while minimizing thermal stress on the molecule [12] [15].

The pressure-temperature relationship for boiling point determination follows expected thermodynamic principles for carboxylic acid derivatives [12] [14]. The boiling point data supports the compound's utility in synthetic chemistry applications requiring controlled heating conditions [12] [15].

| Pressure Condition | Boiling Point (°C) | Reference |

|---|---|---|

| 0.4 mmHg | 119 | [12] [14] |

| 10.5 mmHg | 125 | [15] |

| Atmospheric pressure | Not reported | - |

Solubility Profile in Various Solvents

3-(3-Fluorophenyl)propionic acid demonstrates favorable solubility characteristics in polar protic solvents, particularly methanol, where complete dissolution occurs under standard conditions [12] [15]. The compound also exhibits good solubility in dimethyl sulfoxide, as confirmed for structurally related fluorinated aromatic carboxylic acids [6].

The solubility profile reflects the dual nature of the molecule, containing both the hydrophilic carboxylic acid functionality and the hydrophobic fluorinated aromatic system [12] [15]. Methanol solubility has been consistently reported across multiple commercial sources, indicating reliable dissolution characteristics for analytical and synthetic applications [12] [15].

Based on structural similarities with related fluorinated aromatic carboxylic acids, the compound is expected to show good solubility in ethanol, dichloromethane, and ethyl acetate [16] [17]. Water solubility is likely limited due to the predominant hydrophobic character of the fluorinated aromatic system, though some dissolution would be expected due to the carboxylic acid group [18] [17].

| Solvent | Solubility | Basis | Reference |

|---|---|---|---|

| Methanol | Soluble | Experimental confirmation | [12] [15] |

| Dimethyl sulfoxide | Soluble | Related compound data | [6] |

| Water | Limited | Structural prediction | Inferred |

| Ethanol | Expected soluble | Structural similarity | Predicted |

| Dichloromethane | Expected soluble | Synthetic applications | Predicted |

| Ethyl acetate | Expected soluble | Purification methods | Predicted |

Acid Dissociation Constant (pKa) Analysis

The acid dissociation constant of 3-(3-fluorophenyl)propionic acid has been predicted to be 4.59±0.10 using computational chemistry methods [15]. This pKa value places the compound within the typical range for aromatic carboxylic acids, which generally exhibit pKa values between 4.0 and 5.0 [19] [20] [21].

The meta-fluorine substitution pattern influences the acidity through inductive electron-withdrawing effects, though to a lesser extent than ortho or para substitution would provide [22] [9]. The fluorine atom's electronegativity contributes to stabilization of the conjugate base through inductive effects transmitted through the aromatic ring system [22] [9].

Comparison with related fluorinated aromatic carboxylic acids suggests that the meta position provides moderate acidification relative to the unsubstituted parent compound [19] [20]. The predicted pKa value indicates that the compound will be substantially ionized at physiological pH (7.4), with approximately 99% existing in the deprotonated carboxylate form [20] [21].

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Predicted pKa | 4.59±0.10 | Computational prediction | [15] |

| Ionization at pH 7.4 | ~99% deprotonated | Calculation from pKa | Derived |

| Acid strength classification | Moderate organic acid | Comparison with standards | [19] [20] |

Electronic Properties and Charge Distribution

The electronic properties of 3-(3-fluorophenyl)propionic acid are significantly influenced by the meta-fluorine substitution pattern on the aromatic ring [8] [9] [23]. The fluorine atom functions as a strong electron-withdrawing group through inductive effects, creating distinct charge distribution patterns throughout the molecule [8] [9].

Density functional theory calculations on related fluorinated aromatic systems indicate that fluorine substitution affects the electron density distribution on both the aromatic ring and the carboxylic acid functionality [8] [23]. The meta position provides moderate electronic influence compared to ortho or para substitution patterns [8] [9].

The carboxylic acid group exhibits typical electrophilic character, with the carbonyl carbon bearing partial positive charge and the hydroxyl oxygen carrying partial negative charge [8] [23]. The fluorine substitution enhances the electron deficiency of the aromatic system through resonance and inductive effects [9] [24].

Computational studies of fluorinated aromatic compounds demonstrate that the carbon-fluorine bond polarity creates localized charge distributions that influence molecular reactivity and intermolecular interactions [8] [9] [24]. The meta-fluorine positioning provides balanced electronic effects without the steric complications associated with ortho substitution [9] [24].

| Electronic Property | Description | Basis | Reference |

|---|---|---|---|

| Fluorine inductive effect | Strong electron-withdrawing | Literature analysis | [8] [9] |

| Aromatic charge distribution | Modified by meta-F substitution | Computational studies | [8] [23] |

| Carboxyl group polarity | Enhanced by aromatic substitution | Theoretical analysis | [8] [9] |

| Overall dipole moment | Moderate due to meta positioning | Structural considerations | [9] [24] |

Crystallographic Properties

The crystallographic properties of 3-(3-fluorophenyl)propionic acid reflect the influence of both the carboxylic acid functionality and the meta-fluorine substitution on solid-state organization [15] [25] [26]. While specific single-crystal diffraction data for this exact compound are limited in the literature, analysis of closely related fluorinated aromatic carboxylic acids provides insight into expected crystallographic behavior [25] [26].

Related fluorinated aromatic compounds crystallize in common space groups with typical organic molecule packing arrangements [25] [26]. The presence of the carboxylic acid group enables hydrogen bonding interactions that significantly influence crystal packing [25] [26]. The meta-fluorine substitution contributes to dipole-dipole interactions and potential halogen bonding effects in the solid state [25] [26].

Crystallographic studies of similar compounds indicate that fluorine substitution generally does not significantly distort the planarity of aromatic systems due to the small atomic radius of fluorine [24] [25] [26]. The carboxylic acid dimers, formed through hydrogen bonding, represent a common structural motif in crystals of aromatic carboxylic acids [25] [26].

The compound's ability to form both crystalline powder and larger crystal morphologies suggests polymorphic potential, though specific polymorph identification would require detailed crystallographic analysis [5] [7] [25]. Crystal growth from polar solvents like methanol or ethanol would be expected to yield well-formed crystals suitable for structural determination [12] [25].

| Crystallographic Aspect | Expected Characteristics | Basis | Reference |

|---|---|---|---|

| Space group | Common organic space groups | Related compound analysis | [25] [26] |

| Hydrogen bonding | Carboxylic acid dimers | Structural precedents | [25] [26] |

| Aromatic planarity | Maintained despite F substitution | Literature observations | [24] [25] |

| Polymorphism potential | Possible multiple forms | Morphology observations | [5] [7] |

| Crystal quality | Good from polar solvents | Solubility considerations | [12] [25] |

The synthesis of 3-(3-Fluorophenyl)propionic acid represents a significant challenge in fluorine chemistry, requiring careful consideration of reaction conditions, catalyst selection, and environmental impact. This comprehensive analysis examines established and emerging synthetic approaches for this important fluorinated carboxylic acid.

Classical Synthetic Routes

Malonic Ester-Based Syntheses

The malonic ester synthesis represents one of the most reliable classical approaches for preparing 3-(3-Fluorophenyl)propionic acid [1]. This methodology involves the alkylation of diethyl malonate with 3-fluorobenzyl halides, followed by hydrolysis and decarboxylation [2] [1]. The reaction proceeds through five distinct mechanistic steps: deprotonation of the ester to form an enolate, nucleophilic substitution with the alkyl halide, acidic hydrolysis, decarboxylation to form an enol, and tautomerization to the final carboxylic acid product [1].

The process typically employs sodium ethoxide as a base in ethanol at temperatures ranging from 25-80°C, achieving yields of 68-85% with excellent stereoselectivity [1] [3]. The method demonstrates particular advantages in terms of regiocontrol and functional group compatibility. The reaction can accommodate various fluorinated benzyl derivatives, making it suitable for preparing substituted analogues [3]. However, the multi-step nature of this approach increases complexity and may reduce overall atom economy.

Optimization studies have revealed that the choice of base significantly influences reaction efficiency. Potassium carbonate in dimethyl formamide provides superior results compared to sodium hydroxide in aqueous media [3]. Temperature control proves critical, as elevated temperatures above 100°C lead to increased side product formation and reduced selectivity [1].

Benzyl Chloride Derivative Approaches

Alternative classical routes utilize 3-fluorobenzyl chloride as a key intermediate for constructing the target molecule [4] [3]. This approach typically involves nucleophilic displacement reactions under Friedel-Crafts conditions, employing aluminum chloride as a catalyst [4] [5]. The synthesis proceeds through acylation of the aromatic ring followed by chain extension to introduce the propionic acid functionality.

Experimental conditions typically require temperatures of 120-150°C in dichloromethane or chloroform solvents, achieving yields of 75-92% over 3-8 hours [3] [4]. The method offers advantages in terms of scalability and good overall yields, making it attractive for industrial applications. However, the harsh reaction conditions and requirement for anhydrous conditions present practical limitations [4].

Recent improvements to this methodology have focused on catalyst optimization and reaction parameter control. The use of modified aluminum chloride systems with controlled moisture content has demonstrated enhanced selectivity and reduced formation of regioisomeric byproducts [3]. Solvent selection proves particularly important, with toluene providing superior results compared to more polar solvents due to improved catalyst solubility and reaction kinetics.

Modern Synthetic Approaches

Catalytic Hydrogenation of Precursors

Modern catalytic approaches have revolutionized the synthesis of fluorinated propionic acids through selective hydrogenation methodologies [6] [7] [8]. Palladium-catalyzed hydrogenation of 3-(3-fluorophenyl)acrylic acid precursors represents a particularly efficient route, providing excellent control over stereochemistry and functional group tolerance [6] [8].

The process employs heterogeneous palladium catalysts supported on carbon or silica under mild hydrogen pressure conditions (1-10 bar) at temperatures of 40-60°C [7] [8]. These conditions achieve conversions of 78-95% with selectivities exceeding 85-92% [7]. The reaction demonstrates excellent compatibility with fluorine substituents, which remain intact throughout the transformation.

Ruthenium-based catalyst systems offer complementary reactivity profiles, particularly for challenging substrates [7] [9]. Ruthenium on alumina supports operates effectively at slightly elevated temperatures (80-120°C) under 10-20 bar hydrogen pressure, delivering yields of 85-92% with enhanced selectivity (90-95%) [7] [9]. The bimetallic ruthenium-palladium systems show synergistic effects, combining the C-F activation capabilities of palladium with the hydrogenation activity of ruthenium [9] [10].

Advanced catalyst systems incorporating rhenium promoters have demonstrated exceptional performance for propionic acid synthesis [7]. Palladium-rhenium catalysts supported on silica achieve remarkable selectivities of 92-98% while maintaining high turnover frequencies of 180-380 h⁻¹ [7]. These systems show particular promise for industrial applications due to their stability and resistance to deactivation.

Fluorinated Building Block Utilization

The strategic use of pre-fluorinated building blocks has emerged as a powerful approach for constructing complex fluorinated molecules [11] [12] [13]. Fluoromalonate esters serve as versatile intermediates for introducing fluorine atoms into aliphatic systems [11]. These compounds undergo alkylation, acylation, and Michael addition reactions under mild conditions, providing access to diverse fluorinated structures.

Diethyl fluoromalonate represents a key building block that can be synthesized through electrophilic fluorination of malonic acid derivatives using silver difluoride or Selectfluor reagents [2] [11]. The fluorinated malonate undergoes subsequent alkylation with 3-fluorobenzyl bromide under basic conditions, followed by hydrolysis and selective decarboxylation to yield the target propionic acid [11] [14].

Modern fluorinated building block strategies increasingly focus on atom-economical transformations that minimize waste generation [12]. The incorporation of fluorinated C3 building blocks derived from trifluoroethylene provides direct access to fluorinated propionic acid frameworks [15]. These approaches demonstrate particular value for pharmaceutical applications where multiple fluorinated analogues require evaluation.

Enzymatic approaches using fluorinated building blocks have shown promising results for stereoselective synthesis [12]. Polyketide synthase systems can incorporate fluoroacetate-derived extender units to generate fluorinated natural product analogues with high regio- and stereoselectivity [12]. While currently limited to specific substrate classes, these biocatalytic methods offer environmentally benign alternatives to traditional chemical synthesis.

Green Chemistry Approaches

Environmental considerations have driven the development of sustainable synthetic methodologies for fluorinated compounds [16] [17] [18]. Aqueous fluorination processes represent a significant advancement, eliminating the need for organic solvents while providing enhanced safety profiles [16] [19]. These methodologies employ potassium fluoride in water-based systems at ambient temperatures (25-50°C), achieving high atom economies of 85-95% [16].

The development of quaternary ammonium fluoride complexes has addressed traditional limitations of fluoride reagents [16] [20]. The combination of potassium fluoride with tetrabutylammonium bromide in hexafluoroisopropanol generates highly reactive fluorinating complexes with reduced hygroscopicity [20]. This innovation enables more practical handling while maintaining excellent reactivity for nucleophilic fluorination reactions.

Mechanochemical synthesis approaches offer solvent-free alternatives that maximize atom economy while minimizing waste generation [21]. Ball-milling techniques enable solid-state aromatic nucleophilic fluorination using potassium fluoride and quaternary ammonium salts [21]. These methods achieve conversions of 90-98% under ambient conditions without requiring elevated temperatures or extensive reaction times.

Ionic liquid media provide unique environments for fluorination reactions, offering improved selectivity and catalyst recyclability [17]. Imidazolium-based ionic liquids with fluorinated anions create favorable conditions for nucleophilic fluorination while facilitating product separation [17]. Although currently limited by cost considerations, these systems demonstrate excellent potential for specialized applications requiring high selectivity.

Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating methods [17]. Microwave irradiation enables rapid heating to optimal reaction temperatures while maintaining precise temperature control [17]. This approach reduces reaction times from hours to minutes while improving energy efficiency and reducing side product formation.

Optimization of Reaction Parameters

Temperature Influence

Temperature control represents a critical parameter in fluorinated compound synthesis, significantly impacting both reaction rate and selectivity [22] [23]. Systematic studies reveal optimal temperature ranges for different synthetic approaches, with careful balance required between conversion efficiency and product selectivity.

For malonic ester-based syntheses, temperatures between 50-75°C provide optimal performance, achieving conversions of 72% while maintaining selectivity above 90% [1]. Elevated temperatures above 100°C lead to increased side product formation, reducing selectivity to 85% despite higher conversion rates of 88% [22]. The temperature dependence follows Arrhenius kinetics, with activation energies typically ranging from 60-75 kJ/mol for different catalyst systems [7].

Catalytic hydrogenation processes demonstrate distinct temperature profiles depending on the catalyst system employed [7] [8]. Palladium catalysts operate effectively at moderate temperatures (40-60°C), while ruthenium systems require slightly elevated conditions (80-120°C) for optimal performance [7]. Temperature optimization studies indicate that excessive heating leads to catalyst deactivation and increased formation of over-reduction products.

Low-temperature fluorination methods have gained particular attention for their ability to minimize side reactions [24] [25]. Room-temperature palladium-catalyzed fluorination using specialized ligand systems enables selective C-F bond formation under mild conditions [25]. These approaches prove especially valuable for thermally sensitive substrates or when high selectivity requirements exist.

Solvent Selection

Solvent choice profoundly influences reaction outcomes in fluorinated compound synthesis, affecting both reaction kinetics and product selectivity [26]. Comprehensive screening studies have identified optimal solvent systems for different transformation types, considering factors including polarity, coordinating ability, and environmental impact.

Dichloromethane emerges as an excellent solvent for many fluorination reactions, providing yields of 85-92% with reaction times of 4-6 hours [26]. Its moderate polarity (3.1) and good solvating properties for both organic substrates and fluoride sources contribute to its effectiveness [26]. However, environmental concerns regarding halogenated solvents have prompted investigation of alternative media.

Toluene represents a more environmentally acceptable alternative, achieving yields of 78-85% with slightly longer reaction times of 6-8 hours [27] [26]. Its lower polarity (2.4) proves beneficial for certain catalyst systems, particularly those involving metal fluoride complexes [26]. The reduced environmental impact and lower cost make toluene attractive for large-scale applications.

Polar aprotic solvents such as dimethylformamide demonstrate superior performance for certain reaction types, achieving yields of 88-95% with reduced reaction times of 3-5 hours [27] [26]. The high polarity index (6.4) facilitates dissolution of ionic fluoride sources while stabilizing charged intermediates [26]. However, the higher cost and purification challenges limit widespread adoption.

Water has emerged as an increasingly important solvent for green fluorination processes [19]. Despite typically lower yields (70-78%), the environmental benefits and cost advantages make aqueous systems attractive for sustainable synthesis [19]. Recent developments in water-compatible catalysts and fluoride activation methods continue to improve the viability of aqueous fluorination.

Catalyst Considerations

Catalyst selection represents perhaps the most critical parameter in modern fluorinated compound synthesis, with dramatic effects on reaction efficiency, selectivity, and practical viability [28] [29] [30]. Contemporary research has focused on developing highly active and selective catalyst systems that operate under mild conditions while demonstrating excellent functional group tolerance.

Palladium-based catalysts have emerged as particularly versatile systems for fluorination reactions [28] [25] [29] [30]. The development of specialized ligand systems such as AlPhos enables room-temperature fluorination of aryl triflates with exceptional selectivity [25]. These catalysts demonstrate turnover frequencies exceeding 300 h⁻¹ while maintaining high selectivity for the desired regioisomer [25].

Ruthenium catalyst systems offer complementary reactivity profiles, particularly for reduction and hydrogenation processes [7] [9] [10]. Heterodimetallic ruthenium-palladium complexes show synergistic effects for hydrodefluorination reactions, combining the C-F activation capabilities of palladium with the reducing power of ruthenium [9] [10]. These systems achieve remarkable activity under mild conditions while demonstrating excellent substrate scope.

Nickel-based catalysts provide cost-effective alternatives for large-scale applications [28]. Nickel complexes with specialized ligands enable rapid fluorination reactions, completing transformations in less than one minute [28]. The air and moisture stability of these catalysts offers practical advantages for industrial implementation.

Catalyst loading optimization studies reveal significant opportunities for improving process economics [28] [29]. Many modern catalyst systems operate effectively at loadings below 5 mol%, with some specialized systems requiring only 0.5 mol% catalyst [25]. This low catalyst requirement combined with high turnover numbers makes these systems attractive for commercial applications.

Industrial Scale Production Methodologies

Industrial production of 3-(3-Fluorophenyl)propionic acid requires careful consideration of scalability, cost-effectiveness, and regulatory compliance [31] [32] [15]. The transition from laboratory-scale synthesis to commercial manufacturing presents unique challenges related to heat and mass transfer, catalyst recyclability, and waste management.

Continuous flow chemistry has emerged as a preferred approach for industrial fluorinated compound production [15]. Flow reactors provide superior temperature control and mixing efficiency compared to batch processes, leading to improved selectivity and reduced side product formation [15]. The enhanced safety profile of continuous processes proves particularly important when handling reactive fluorinating agents.

Commercial-scale production typically employs batch sizes ranging from 1000-10000 kg, utilizing specialized reactor materials such as Hastelloy to resist corrosion from fluorinated reagents [15]. Despite larger scale operation, yields typically decrease to 75-85% due to heat and mass transfer limitations, while purity requirements of 92-96% necessitate extensive purification protocols [31].

Quality control systems for industrial production require fully automated analytical capabilities to ensure consistent product quality [33] [15]. Real-time monitoring of critical parameters including temperature, pressure, and fluoride concentration enables rapid response to process deviations [15]. Advanced analytical techniques such as 19F NMR spectroscopy provide rapid, non-destructive analysis of fluorinated products [34].

Catalyst recycling represents a critical economic consideration for industrial processes [15]. Heterogeneous catalyst systems demonstrate particular advantages due to ease of separation and regeneration [15]. Advanced catalyst systems maintain activity through multiple cycles, with some systems demonstrating stable performance over 50 reaction cycles.

Waste management protocols for fluorinated compound production require specialized treatment systems to handle fluorine-containing byproducts [35] [36]. Environmental regulations increasingly focus on minimizing fluorinated waste generation, driving development of more atom-economical synthetic processes [36]. Closed-loop systems that recycle unreacted fluoride sources help minimize environmental impact while improving process economics.

Purification Techniques and Quality Control

The purification of 3-(3-Fluorophenyl)propionic acid requires specialized techniques that account for the unique properties of fluorinated compounds [37] [38] [39]. Traditional purification methods often require modification to achieve the high purity standards demanded for pharmaceutical applications.

Column chromatography remains the gold standard for laboratory-scale purification, achieving purities of 95-99% with recovery rates of 75-85% [37]. Silica gel stationary phases with fluorinated eluent systems provide optimal separation of fluorinated compounds from non-fluorinated impurities [37]. However, the time-intensive nature and limited scalability restrict its use to small-scale applications.

Crystallization techniques offer excellent scalability for industrial purification, achieving purities of 90-96% with recovery rates of 80-90% [38]. The selection of appropriate solvent systems proves critical, with mixed solvent systems often providing superior results compared to single solvents [38]. Controlled cooling rates and seeding protocols enable consistent crystal formation and improved purity.

Distillation methods provide cost-effective purification for volatile fluorinated compounds, achieving purities of 85-92% with excellent recovery rates of 85-95% [38] [39]. The enhanced volatility of many fluorinated compounds compared to their non-fluorinated analogues facilitates separation [38]. However, thermal stability considerations may limit the applicability of distillation for certain thermally sensitive compounds.

Advanced purification techniques including supercritical fluid extraction and membrane separation offer specialized capabilities for challenging separations [40]. Supercritical carbon dioxide extraction achieves purities of 92-97% while providing environmentally benign processing conditions [40]. Membrane separation technologies demonstrate particular promise for continuous purification processes integrated with flow chemistry synthesis.

Quality control protocols for fluorinated pharmaceuticals require specialized analytical methods that account for the unique spectroscopic properties of fluorine [34] [41]. 19F NMR spectroscopy provides definitive identification and quantitative analysis with high specificity for fluorinated compounds [34]. The method demonstrates excellent precision with relative standard deviations below 1.2% for routine analysis [34].

High-performance liquid chromatography with fluorescence detection offers complementary analytical capabilities for trace impurity analysis [41]. Specialized fluorinated stationary phases provide enhanced selectivity for fluorinated compound separations [41]. Mass spectrometry coupled with liquid chromatography enables identification of fluorinated degradation products and process impurities.

XLogP3

GHS Hazard Statements

H302 (84.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (84.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (15.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.